SB 277011 Hydrochloride
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Overview
Description
SB 277011 Hydrochloride, also known as SB-277011A hydrochloride, is a potent, selective, orally bioavailable, and brain-penetrant dopamine D3 receptor (D3R) antagonist . It has K values of 10.7 nM and 11.2 nM at rodent and human D3R, respectively . It displays 80- to 100-fold selectivity over other dopamine receptors .
Molecular Structure Analysis
The empirical formula of SB 277011 Hydrochloride is C28H30N4O . The molecular weight is 475.02 (anhydrous basis) . The SMILES string representation of its structure isO.Cl.O=C (N [C@@H]1CC [C@H] (CC1)CCN2CCc3cc (ccc3C2)C#N)c4ccnc5ccccc45
. Physical And Chemical Properties Analysis
SB 277011 Hydrochloride is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL when warmed . It should be stored at 2-8°C and protected from light .Scientific Research Applications
SB 277011 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Neuropharmacology Dopamine D3 Receptor Antagonism: SB 277011 Hydrochloride has been utilized as a selective antagonist for dopamine D3 receptors in neuropharmacological research. This application is significant in studying the effects of drugs on the central nervous system (CNS) and exploring therapeutic avenues for psychiatric disorders .
Addiction Studies Cocaine-Seeking Behavior: The compound has shown promise in addiction studies, particularly in inhibiting cocaine-seeking behavior and enhancing brain stimulation reward in rats, which could lead to new treatments for substance abuse .
3. Cell Signaling Studies: D3 Dopamine Receptor-Mediated Pathways Researchers have used SB 277011 Hydrochloride in cell signaling studies to understand the role of D3 dopamine receptor-mediated pathways, which are crucial for various physiological processes .
Radiotracer Studies [3H]- (+)-PHNO Binding: In radiotracer studies, this compound has been used to test its effect on [3H]- (+)-PHNO radiotracer binding in the cerebellum and striatum, providing insights into receptor distribution and function .
CNS Penetration and Bioavailability: SB 277011 Hydrochloride is noted for its high oral bioavailability and CNS penetration in rats, making it a valuable tool for studying drug delivery and action within the brain .
6. Behavioral Neuroscience: Cue-Induced Reinstatement of Nicotine-Seeking The antagonist properties of SB 277011 Hydrochloride have been evaluated for their effects on cue-induced reinstatement of nicotine-seeking behavior, contributing to our understanding of addiction relapse mechanisms .
Mechanism of Action
Target of Action
SB 277011 Hydrochloride, also known as SB-277011A hydrochloride, is a potent, selective, orally active, and brain-penetrant antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is located in the brain and plays a crucial role in the dopaminergic neurotransmission .
Mode of Action
SB 277011 Hydrochloride interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means that it blocks the action of dopamine, a neurotransmitter, at the D3 receptor . The Ki values of SB 277011 Hydrochloride for rodent and human D3 receptors are 10.7 nM and 11.2 nM respectively .
Biochemical Pathways
The primary biochemical pathway affected by SB 277011 Hydrochloride is the dopaminergic neurotransmission pathway . By blocking the D3 receptor, SB 277011 Hydrochloride prevents dopamine from exerting its normal effects, thus altering the signaling in this pathway .
Pharmacokinetics
This allows it to reach its target, the D3 receptor, which is located in the brain .
Result of Action
The antagonistic action of SB 277011 Hydrochloride on the D3 receptor has been shown to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that SB 277011 Hydrochloride could potentially be useful in the treatment of cocaine and methamphetamine addiction .
Safety and Hazards
While specific safety and hazard information for SB 277011 Hydrochloride was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) or other safety documentation for specific handling and disposal instructions .
properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPTUMKZXQOJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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